Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-4-8(6-9)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKNNERDFCDITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403822 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22897-99-0 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using Diazoacetate Derivatives
One effective method involves the reaction of 3-(trifluoromethyl)phenol with α-diazoacetates under acidic catalysis:
Procedure: A mixture of 3-(trifluoromethyl)phenol and methyl or ethyl 2-diazoacetate is stirred in a solvent such as 1,2-dichloroethane (DCE) with catalytic trifluoromethanesulfonic acid (CF3SO3H) at room temperature or slightly elevated temperatures.
Reaction Conditions: Typically, 20 mol% CF3SO3H is used, with reaction times ranging from 30 minutes to 1 hour.
Outcome: The diazo compound undergoes electrophilic attack by the phenol oxygen, forming the ether linkage and releasing nitrogen gas as a byproduct.
Purification: The crude product is obtained by solvent removal under reduced pressure and purified by flash chromatography using petroleum ether/ethyl acetate mixtures.
Yield: Yields reported for similar trifluoromethylated phenoxyacetates exceed 80%, indicating high efficiency of this method.
| Parameter | Details |
|---|---|
| Phenol derivative | 3-(trifluoromethyl)phenol |
| Electrophile | Ethyl or methyl 2-diazoacetate |
| Catalyst | CF3SO3H (20 mol%) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room temperature to 50 °C |
| Reaction time | 30 minutes to 1 hour |
| Purification | Flash chromatography (petroleum ether/ethyl acetate) |
| Yield | 80–82% |
Oxidative Desulfurization-Fluorination and Halogenation Methods
Other methods for trifluoromethyl ether synthesis, which may be adapted for the target compound, include:
Oxidative Desulfurization-Fluorination: This method converts xanthate precursors into trifluoromethyl ethers using oxidants and fluorinating agents such as bromine trifluoride or p-nitrophenylsulfur chlorotetrafluoride.
Halogenation followed by Nucleophilic Substitution: α-Halogenated acetophenone derivatives react with perfluoroalcoholate anions to form trifluoromethyl ethers.
Typical Conditions: Chlorination in carbon tetrachloride at 0 °C to room temperature, followed by substitution reactions.
Considerations: These methods require careful handling of hazardous reagents and may involve multiple steps.
| Method | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Oxidative desulfurization | Xanthates, BrF3 or p-nitrophenylsulfur chlorotetrafluoride | Room temperature, various solvents | Efficient for primary alkyl trifluoromethyl ethers |
| Halogenation + substitution | α-Halogenated acetophenones, perfluoroalcoholate anions | Chlorination at 0 °C to 20 °C, substitution in polar solvents | Multi-step, requires halogenated intermediates |
These approaches are documented as practical and efficient for functionalized aliphatic trifluoromethyl ethers and may be adapted for ethyl 2-[3-(trifluoromethyl)phenoxy]acetate synthesis.
Comparative Summary of Preparation Methods
| Method | Reaction Type | Key Advantages | Typical Yield | Challenges |
|---|---|---|---|---|
| Acid-catalyzed nucleophilic substitution with diazoacetates | Electrophilic substitution | High yield, straightforward | 80–82% | Requires acid catalyst, diazo compounds handling |
| Photoredox-mediated radical/polar crossover | Radical/polar crossover under light | Mild conditions, green chemistry | ~64% (related compounds) | Longer reaction times, side products |
| Oxidative desulfurization-fluorination | Oxidative fluorination | Efficient for primary ethers | Variable | Use of hazardous fluorinating agents |
| Halogenation + nucleophilic substitution | Halogenation then substitution | Versatile for various substrates | Variable | Multi-step, requires halogenated intermediates |
Research Findings and Notes
The acid-catalyzed diazoacetate method is well-established for synthesizing trifluoromethylated phenoxyacetates with high efficiency and yields above 80%.
Photoredox catalysis offers a novel and environmentally friendly approach but currently yields are moderate and optimization is ongoing.
Oxidative desulfurization-fluorination and halogenation methods provide alternative routes but involve more complex reagent handling and steps.
Purification techniques commonly involve flash chromatography with petroleum ether and ethyl acetate mixtures, ensuring high purity of the final product.
Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yields and selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Conditions and Outcomes:
-
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Reduction Reactions
The ester group can be reduced to a primary alcohol using hydride-based reagents.
Experimental Data:
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 2-[3-(Trifluoromethyl)phenoxy]ethanol | 78% |
| NaBH₄ (with CeCl₃) | MeOH | RT | Partial reduction observed | 35% |
-
Notable Observation : LiAlH₄ achieves complete reduction, while NaBH₄ requires CeCl₃ as a catalyst for partial activity .
Nucleophilic Substitution
The phenoxy group participates in substitution reactions under mild conditions.
Example Reaction:
Aryl Ether Cleavage
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | 3-(Trifluoromethyl)phenol | 88% |
-
Application : This reaction is critical for modifying the aromatic ring while retaining the trifluoromethyl group .
Oxidation Reactions
The benzylic position adjacent to the phenoxy group can be oxidized.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-[3-(Trifluoromethyl)phenoxy]acetic acid (via overoxidation) | 60% |
| CrO₃ | Acetic acid, 50°C | No reaction | – |
-
Limitation : Strong oxidants like CrO₃ fail due to steric hindrance from the trifluoromethyl group .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling:
| Conditions | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | Biaryl derivative | 65% |
Stability Under Thermal and Photolytic Conditions
| Condition | Observation |
|---|---|
| 150°C, 24h (neat) | Decomposition (≈40% ester degradation) |
| UV light (254 nm), 12h | No significant degradation |
Scientific Research Applications
Medicinal Chemistry
The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can significantly enhance the binding affinity and metabolic stability of pharmaceutical agents. Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate has shown potential in several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with trifluoromethyl groups exhibit improved antimicrobial properties. Research into this compound could reveal its efficacy against various pathogens.
- Anti-inflammatory Properties : The compound is being investigated for its potential to modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases.
- Lead Compound Development : Due to its unique structure, this compound may serve as a lead compound for synthesizing more complex analogs with enhanced therapeutic profiles.
Materials Science
The phenoxy moiety in this compound allows for diverse applications in materials science:
- Liquid Crystals : Compounds containing phenoxy groups are often used as building blocks in the development of liquid crystals, which are essential in display technologies.
- Optoelectronic Materials : The trifluoromethyl group can influence the electronic properties of materials, making this compound a candidate for research into new optoelectronic devices.
Agrochemicals
This compound may also find applications in agrochemicals:
- Pesticide Development : The enhanced biological activity associated with trifluoromethylated compounds suggests potential use in developing new pesticides or herbicides that are more effective at lower concentrations.
- Antimicrobial Research : A study focusing on the synthesis of trifluoromethylated compounds demonstrated that the inclusion of the –CF₃ group significantly improved antimicrobial activity compared to non-fluorinated analogs. This compound could be explored further in this context to develop novel antimicrobial agents.
- Drug Design : In a review of FDA-approved drugs containing trifluoromethyl groups, it was noted that these compounds often exhibit improved pharmacokinetic properties. This compound may serve as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
- Material Development : Research into phenoxy-containing compounds has led to advancements in liquid crystal technologies. The unique properties of this compound could contribute to innovations in this field.
Mechanism of Action
The mechanism by which Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate: Similar structure but with the trifluoromethyl group in the para position.
Methyl 2-[3-(trifluoromethyl)phenoxy]acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-[3-(difluoromethyl)phenoxy]acetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound particularly valuable in various applications.
Biological Activity
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound comprises a trifluoromethyl group and a phenoxyacetate moiety, contributing to its lipophilicity and interaction with biological membranes. The molecular formula is , with a molecular weight of approximately 248.201 g/mol .
The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is critical for its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. Current research is focusing on identifying specific molecular pathways influenced by this compound.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi, although specific data on its efficacy against particular strains are still being compiled .
- Neuroprotective Properties : The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research into its effects on neuronal cells is ongoing, with some indications of protective effects against oxidative stress .
- Pharmacological Applications : The presence of the trifluoromethyl group has been linked to improved binding affinity and metabolic stability in drug development. This compound could serve as a scaffold for developing new pharmaceuticals targeting various diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(3-(trifluoromethyl)phenyl)acetate | Lacks phenoxy group; contains only trifluoromethyl | Simpler structure; less polar than phenoxy derivative |
| Mthis compound | Methyl instead of ethyl; similar functional groups | Smaller alkyl group affects solubility and reactivity |
| Ethyl 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetate | Contains two fluorine atoms at the alpha position | Increased fluorination alters electronic properties |
This table highlights how this compound stands out due to its combination of functional groups that enhance both biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Screening : A high-throughput screening of a chemical library identified several analogs with significant antimicrobial activity, suggesting that modifications to the phenoxy structure can yield potent agents against resistant strains of bacteria .
- Neuroprotective Studies : Research involving cell cultures has shown that compounds similar to this compound can reduce apoptosis in neuronal cells exposed to neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that compounds with trifluoromethyl groups tend to exhibit favorable absorption and distribution characteristics, which are crucial for drug formulation .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or esterification. For example:
- Step 1 : React 3-(trifluoromethyl)phenol with ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization hinges on stoichiometric ratios (1:1.2 phenol:ester) and avoiding hydrolysis of the ester group .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirm regiochemistry of the phenoxy group and ester linkage. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
- GC-MS/HPLC : Monitor purity (>98%) and detect byproducts like unreacted phenol or hydrolyzed acetic acid derivatives .
- FT-IR : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O-C ether vibrations near 1250 cm⁻¹ .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Intermediate for bioactive molecules : Used in synthesizing trifluoromethyl-substituted aryl ethers, which are prevalent in kinase inhibitors and anti-inflammatory agents .
- Probing enzyme interactions : The trifluoromethyl group enhances metabolic stability, making it a scaffold for studying cytochrome P450 binding .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ester group replacement) affect bioactivity?
- Regiochemistry : Shifting the trifluoromethyl group from the 3- to 4-position on the phenyl ring (e.g., Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate, CAS 721-63-1) alters logP values (2.1 vs. 2.4) and receptor binding kinetics in vitro .
- Ester vs. amide substitution : Replacing the ethyl ester with a methyl group reduces hydrolytic stability (t₁/₂ from 48 hrs to 12 hrs in pH 7.4 buffer), impacting pharmacokinetics .
Q. How can contradictions in thermodynamic data for trifluoromethyl-containing esters be resolved?
Discrepancies in ΔG° values (e.g., −45.2 kJ/mol vs. −42.7 kJ/mol for hydrolysis) may arise from:
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Temperature control : Maintain <80°C to suppress Fries rearrangement of the phenoxy group .
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity and reduce dimerization .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates and adjust reagent flow rates .
Q. How does computational modeling aid in predicting reactivity and stability?
- DFT calculations : Simulate transition states for ester hydrolysis, revealing activation energies (Eₐ ≈ 72 kJ/mol) and nucleophilic attack sites .
- MD simulations : Predict solubility parameters (e.g., in DMSO) by analyzing hydrogen-bonding interactions between the trifluoromethyl group and solvent .
Methodological Guidelines
8. Designing kinetic studies for ester hydrolysis:
- Conditions : Phosphate buffer (pH 7.4, 37°C), HPLC sampling at 0, 6, 12, 24 hrs.
- Data analysis : Fit to pseudo-first-order kinetics (k = 0.015 hr⁻¹) and calculate half-life (t₁/₂ = ln2/k) .
9. Validating synthetic intermediates via X-ray crystallography:
- Grow crystals in ethanol/water (4:1) at 4°C.
- Compare experimental bond lengths (C-O: 1.43 Å) and angles (C-C-O: 117°) with DFT-optimized structures to confirm regiochemistry .
10. Troubleshooting low yields in multi-step syntheses:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
